
2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine is a synthetic organic compound It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol in the presence of a base.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Dinitrobenzene Sulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: The nitro groups in the dinitrobenzene sulfonyl moiety can be reduced to amines.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The dinitrobenzene sulfonyl group could be involved in redox reactions, while the thiazolidine ring might interact with biological macromolecules.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-1,3-thiazolidine: Lacks the dinitrobenzene sulfonyl group.
3-(4-Methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine: Lacks the methoxyphenyl group.
2-(4-Methoxyphenyl)-3-(4-methylbenzene-1-sulfonyl)-1,3-thiazolidine: Lacks the nitro groups.
Uniqueness
The presence of both the methoxyphenyl and dinitrobenzene sulfonyl groups in 2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine makes it unique. These groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.
特性
CAS番号 |
477489-65-9 |
|---|---|
分子式 |
C17H17N3O7S2 |
分子量 |
439.5 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3-(4-methyl-3,5-dinitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H17N3O7S2/c1-11-15(19(21)22)9-14(10-16(11)20(23)24)29(25,26)18-7-8-28-17(18)12-3-5-13(27-2)6-4-12/h3-6,9-10,17H,7-8H2,1-2H3 |
InChIキー |
HYXAFRLRESQOCI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
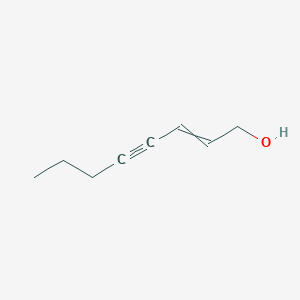
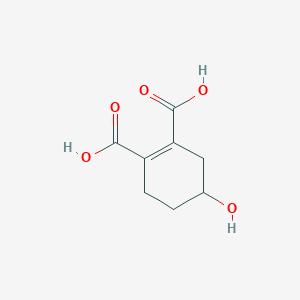


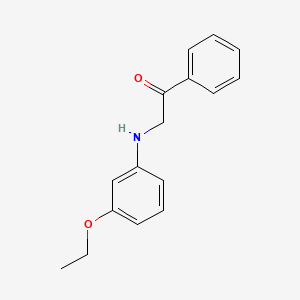
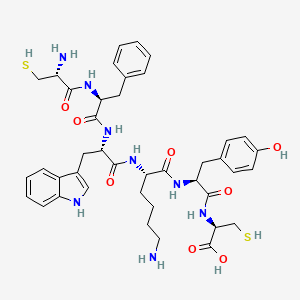

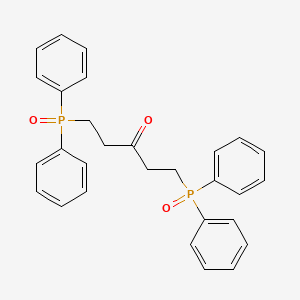
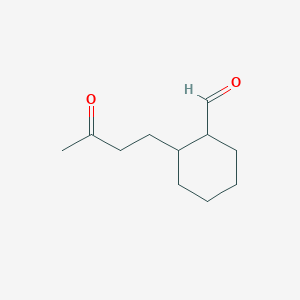
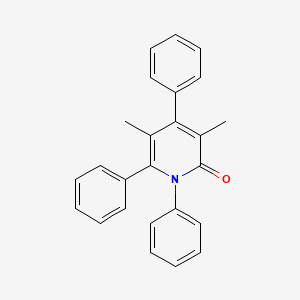
![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
